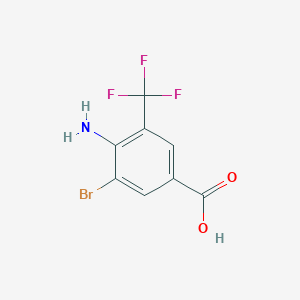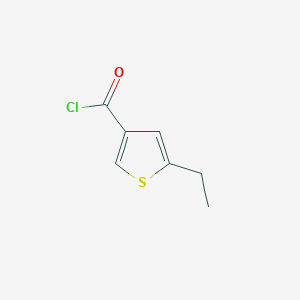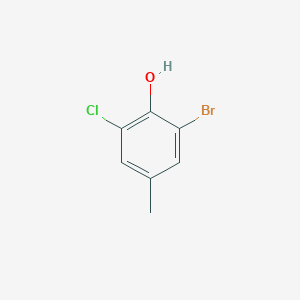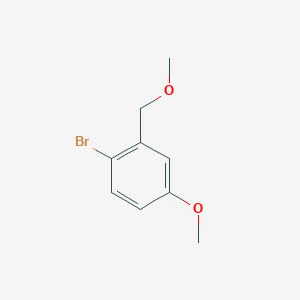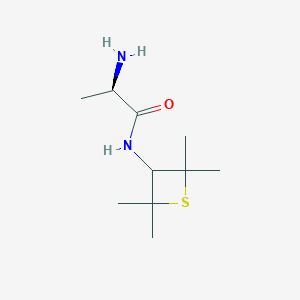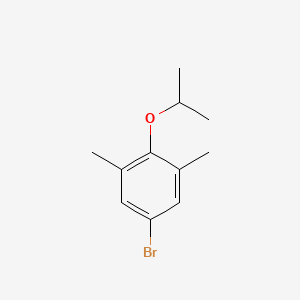
5-Bromo-2-isopropoxy-1,3-dimethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, paper describes the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol. This process involves the introduction of a bromine atom into an aromatic ring, which is a common step in the synthesis of brominated aromatic compounds. Similarly, paper details the synthesis of a green light-emitting monomer through a Horner-Wittig-Emmons reaction, which also involves a brominated aromatic compound as an intermediate.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as seen in paper , which reports the X-ray structure characterization of antipyrine derivatives. These compounds exhibit a variety of intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their solid-state structures. Although the specific compound "5-Bromo-2-isopropoxy-1,3-dimethylbenzene" is not analyzed, the general principles of molecular interactions and structure elucidation can be applied to understand its molecular conformation.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be inferred from the studies presented. For example, paper discusses the isomerization of a brominated styrylbenzene and its potential as a probe for amyloid plaques in Alzheimer's disease. The presence of bromine in the molecule can influence its reactivity and interaction with biological targets. The chemical reactions involving brominated compounds are often pivotal in the development of pharmaceuticals and materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper provides insight into the solid-state structures and energetics of antipyrine derivatives, which are stabilized by a combination of hydrogen bonds and π-interactions. These interactions can affect the melting points, solubility, and other physical properties of the compounds. The presence of bromine can also impact the electronic properties, as seen in paper , where the light-emitting performance of a brominated monomer is investigated.
Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Chemistry
- Application : 1-Bromo-2-isopropoxybenzene is used as an intermediate in organic syntheses .
Protodeboronation of Pinacol Boronic Esters
- Field : Chemical Science
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Method : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Propriétés
IUPAC Name |
5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBRXPQSWOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxy-1,3-dimethylbenzene | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

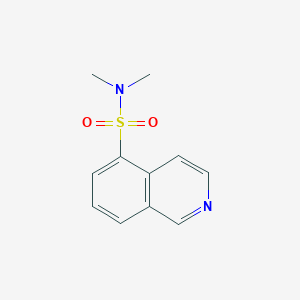
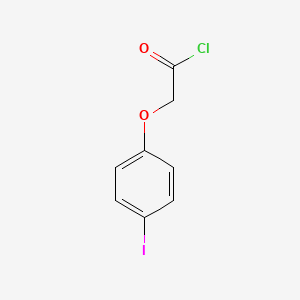
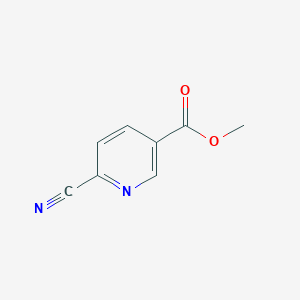
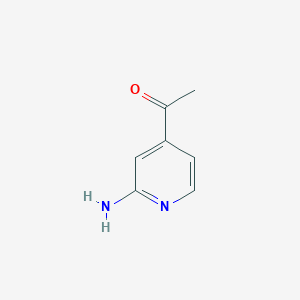
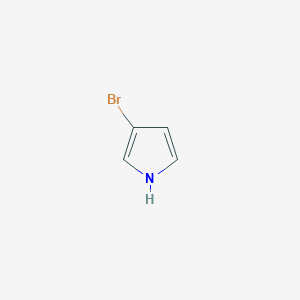
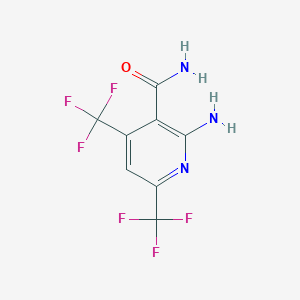

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)
